molecular formula C18H16Cl3F2N3O2S2 B2445357 2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride CAS No. 1329889-38-4

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride

Cat. No. B2445357
CAS RN: 1329889-38-4
M. Wt: 514.81
InChI Key: DMZTUZUBOKIEPB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H16Cl3F2N3O2S2 and its molecular weight is 514.81. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Transition Metal Complexes

The compound’s unique structure suggests potential applications in catalysis. Specifically, it could serve as a ligand for transition metal complexes. For instance, nickel complexes with phosphine ligands have been widely studied for their catalytic properties. The compound’s phosphine and thiophene moieties could form stable complexes with nickel, potentially enabling catalytic reactions such as cross couplings, Heck reactions, and more .

Organic Electronics and Semiconductors

Thiophene derivatives often find applications in organic electronics due to their π-conjugated structures. This compound’s electron-rich thiophene core, combined with the fluorinated benzothiazole unit, could lead to interesting electronic properties. Researchers might explore its use as a semiconductor material in organic field-effect transistors (OFETs) or organic photovoltaic cells (OPVs) .

Medicinal Chemistry and Drug Development

The presence of a morpholinoethyl group suggests potential bioactivity. Medicinal chemists could investigate its interactions with biological targets. Perhaps it could serve as a scaffold for designing kinase inhibitors, antiviral agents, or other therapeutics. Computational studies and in vitro assays would be essential to explore its pharmacological potential .

Materials Science and Polymer Chemistry

Given its aromatic and heterocyclic components, this compound might contribute to novel materials. Researchers could explore its incorporation into polymers, dendrimers, or other macromolecules. Its solubility, stability, and electronic properties could influence material properties, making it relevant for applications like sensors, coatings, or optoelectronic devices .

Agrochemicals and Pesticides

The benzothiazole moiety is commonly found in agrochemicals and pesticides. Researchers might investigate whether this compound exhibits herbicidal, fungicidal, or insecticidal properties. Structure-activity relationship studies could guide modifications to enhance its efficacy and safety .

Fluorescent Probes and Imaging Agents

Fluorinated compounds often serve as fluorescent probes or imaging agents. The combination of fluorine atoms and the benzothiazole ring could lead to interesting fluorescence properties. Researchers could explore its potential as a diagnostic tool in bioimaging or cellular studies .

properties

IUPAC Name

2,5-dichloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F2N3O2S2.ClH/c19-14-9-11(16(20)29-14)17(26)25(2-1-24-3-5-27-6-4-24)18-23-15-12(22)7-10(21)8-13(15)28-18;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZTUZUBOKIEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=C(SC(=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-3-carboxamide hydrochloride

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